1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
Description
1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a urea derivative characterized by a central urea (-NHCONH-) backbone substituted with a 4-chlorobenzyl group and a bis-thiophenylmethyl moiety. The thiophene rings confer electron-rich aromaticity, which may enhance binding interactions with biological targets, while the chlorobenzyl group contributes hydrophobicity and metabolic stability .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS2/c18-14-5-3-12(4-6-14)10-19-17(21)20-16(13-7-9-22-11-13)15-2-1-8-23-15/h1-9,11,16H,10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWJNKSBQGJQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with a thiophene derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl and thiophene groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Variations in Urea Derivatives
The compound’s structural analogs differ primarily in their substituent groups, which influence physicochemical properties and bioactivity:
Key Observations :
- Hydrophobic vs. Polar Groups : The trifluoromethyl and chlorobenzyl groups (e.g., in ) increase lipophilicity, favoring membrane penetration, while hydroxyl or furan groups (e.g., ) improve aqueous solubility.
- Aromatic Systems : Bis-thiophenyl groups in the target compound may offer superior charge-transfer interactions compared to single thiophene or phenyl systems .
Key Observations :
Physicochemical and Crystallographic Data
- Solubility : The hydroxyl group in improves aqueous solubility (logP ~2.5) compared to the target compound (estimated logP ~3.8 due to bis-thiophenyl groups).
- Crystallography : Analogs like 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea adopt planar conformations, facilitating crystal packing (R factor = 0.068), whereas the target compound’s bis-thiophenyl groups may introduce torsional strain.
Biological Activity
1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea (CAS Number: 2034420-53-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C17H15ClN2OS2
- Molecular Weight : 362.9 g/mol
- Structure : The compound features a chlorobenzyl group and two thiophenyl groups, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, highlighting its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, showing promising results:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae .
- Comparison with Standard Antibiotics : Its efficacy was comparable to standard antibiotics like ceftriaxone, demonstrating inhibition zones of up to 30 mm .
Anticancer Activity
The anticancer potential of 1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea has been investigated in several cell lines:
- IC50 Values : The compound exhibited IC50 values ranging from 7 to 20 µM in various cancer cell lines, indicating significant cytotoxicity .
- Mechanism of Action : It targets specific molecular pathways involved in cancer progression, including angiogenesis and cell signaling pathways .
Enzyme Inhibition
Inhibition studies have shown that this compound acts as a potent inhibitor of urease:
- Urease Inhibition : The compound demonstrated an IC50 value significantly lower than standard thiourea (IC50 = 4.7455 ± 0.0545 µM), indicating superior inhibitory activity .
- Kinetic Studies : Kinetic analysis revealed that the compound effectively inhibits urease through competitive inhibition mechanisms .
Study on Urease Inhibition
A detailed study evaluated the enzyme inhibitory activity of various thiourea derivatives, including the target compound:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea | <0.0019 | |
| Standard Thiourea | 4.7455 ± 0.0545 |
This study highlighted the enhanced potency of the target compound compared to existing standards.
Anticancer Evaluation
A comprehensive evaluation of the anticancer properties was conducted using human leukemia cell lines:
These findings suggest a robust anticancer profile for the compound across multiple cancer types.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(4-Chlorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea?
- Methodology : The synthesis of urea derivatives typically involves reacting substituted isocyanates with amines. For example, analogous compounds are synthesized by reacting 3-chlorophenyl isocyanate with thiazolamine derivatives in inert solvents (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts . For the target compound, a similar approach can be designed using 4-chlorobenzyl isocyanate and a thiophene-substituted amine. Purification via recrystallization or column chromatography is recommended, as demonstrated in thiophene-urea derivatives .
Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Key signals include the urea NH protons (δ 8–10 ppm), aromatic protons from the chlorobenzyl group (δ 6.5–7.5 ppm), and thiophene protons (δ 6.0–7.0 ppm). Carbon signals for urea carbonyl (C=O) typically appear at ~155–160 ppm .
- IR Spectroscopy : Confirm the urea C=O stretch (~1640–1680 cm⁻¹) and NH stretches (~3200–3350 cm⁻¹). Thiophene C-S and C=C stretches (600–800 cm⁻¹ and ~1500 cm⁻¹, respectively) should also be observed .
Q. What solvents and conditions are optimal for solubility and purification?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for characterization. For purification, use gradient elution in reverse-phase HPLC (methanol/water systems) or recrystallization from ethanol/water mixtures, as validated in tetrahydrobenzothiophene-urea derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?
- Methodology :
- Temperature Control : Maintain reflux temperatures (e.g., 80–110°C) to ensure complete reaction while avoiding decomposition .
- Catalyst Screening : Test bases like DBU or DMAP to enhance nucleophilic substitution efficiency .
- Byproduct Analysis : Use LC-MS or TLC to monitor intermediates and optimize stoichiometry, as shown in controlled syntheses of polycationic reagents .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
- Methodology :
- Variable Temperature NMR : Perform experiments to assess dynamic effects (e.g., restricted rotation around the urea bond) .
- X-ray Crystallography : Validate molecular geometry and hydrogen-bonding patterns, as applied to structurally similar urea-thiadiazole derivatives .
- DFT Calculations : Compare experimental NMR shifts with computed values to identify conformational discrepancies .
Q. What computational approaches predict the compound’s bioactivity or binding affinity?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Prioritize targets based on structural analogs, such as antibacterial thiophene-urea derivatives .
- QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values of substituents) with activity data from related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
